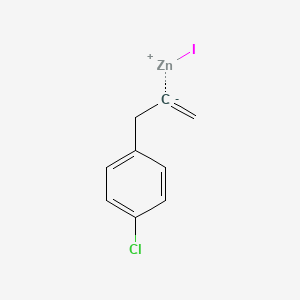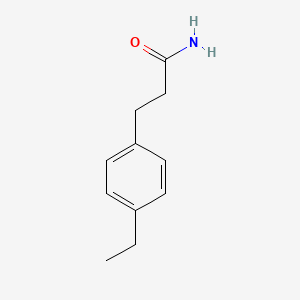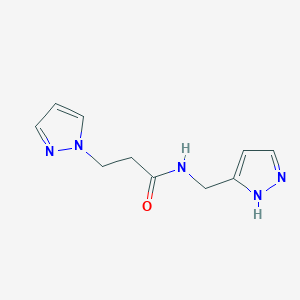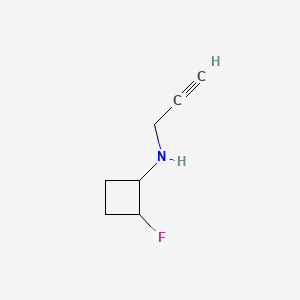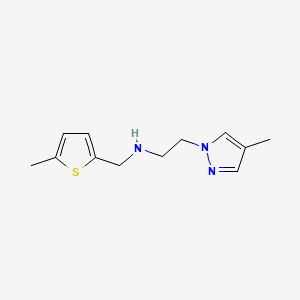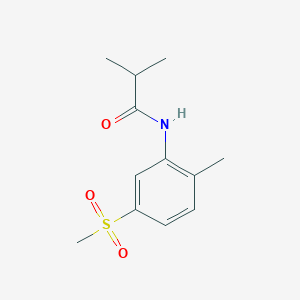![molecular formula C12H18BrNZn B14901507 3-[(N-n-Butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14901507.png)
3-[(N-n-Butyl-N-methylamino)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(N-n-Butylmethylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(N-n-Butylmethylamino)methyl]phenylzinc bromide typically involves the reaction of 3-bromomethylphenylamine with n-butylmethylamine, followed by the introduction of zinc bromide in the presence of THF. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.
化学反応の分析
Types of Reactions
3-[(N-n-Butylmethylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium or nickel catalysts, which facilitate the coupling reactions.
Conditions: These reactions typically occur under mild to moderate temperatures (20-80°C) and may require an inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学的研究の応用
3-[(N-n-Butylmethylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Researchers use this compound to modify biomolecules, enabling the study of biological pathways and mechanisms.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science research.
作用機序
The mechanism by which 3-[(N-n-Butylmethylamino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic addition or substitution, facilitated by the presence of catalysts. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
類似化合物との比較
Similar Compounds
- 3-[(N-n-Butylmethylamino)methyl]phenylzinc chloride
- 3-[(N-n-Butylmethylamino)methyl]phenylzinc iodide
- 3-[(N-n-Butylmethylamino)methyl]phenylzinc fluoride
Uniqueness
Compared to its analogs, 3-[(N-n-Butylmethylamino)methyl]phenylzinc bromide offers a unique balance of reactivity and stability. The bromide ion provides an optimal leaving group for substitution reactions, making it more versatile in various synthetic applications.
特性
分子式 |
C12H18BrNZn |
|---|---|
分子量 |
321.6 g/mol |
IUPAC名 |
bromozinc(1+);N-methyl-N-(phenylmethyl)butan-1-amine |
InChI |
InChI=1S/C12H18N.BrH.Zn/c1-3-4-10-13(2)11-12-8-6-5-7-9-12;;/h5-6,8-9H,3-4,10-11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
DVQWIHBEOUMRNI-UHFFFAOYSA-M |
正規SMILES |
CCCCN(C)CC1=CC=C[C-]=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


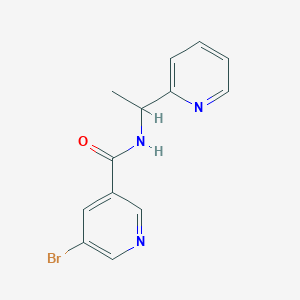
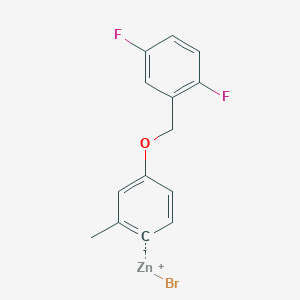
![n-Allyl-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14901451.png)
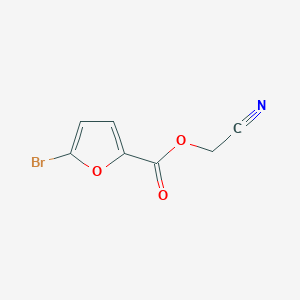
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14901468.png)
